Cas no 3506-77-2 (4-(3-fluorophenyl)butan-2-one)
4-(3-fluorophenyl)butan-2-one structure
Product Name:4-(3-fluorophenyl)butan-2-one
CAS-nummer:3506-77-2
MF:C10H11FO
MW:166.192146539688
CID:320914
PubChem ID:254809
Update Time:2025-09-19
4-(3-fluorophenyl)butan-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butanone,4-(3-fluorophenyl)-
- 4-(3-Fluorophenyl)-2-butanone
- 4-(3-fluorophenyl)butan-2-one
- 3-Fluor-benzylaceton
- 4-(3-fluorophenyl)-butan-2-one
- 4-(3-fluoro-phenyl)-butan-2-one
- AC1L5R0Y
- AC1Q1K5B
- AC1Q4NBO
- CTK4H3484
- NCIOpen2_000706
- NSC79433
- SureCN2290
- MFCD11553463
- NSC-79433
- EN300-52536
- 3506-77-2
- DTXSID80291979
- AKOS009390035
- 3-fluorobenzylacetone
- Z406376716
- SCHEMBL2290
- CS-0250866
- FT-0682171
- IZNPPMHOPRAECP-UHFFFAOYSA-N
- G34539
- DS-013054
-
- MDL: MFCD11553463
- Inchi: 1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
- InChI-sleutel: IZNPPMHOPRAECP-UHFFFAOYSA-N
- LACHT: FC1=CC=CC(=C1)CCC(C)=O
Berekende eigenschappen
- Exacte massa: 166.07943
- Monoisotopische massa: 166.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 156
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 17.1A^2
- XLogP3: 1.9
Experimentele eigenschappen
- Dichtheid: 1.061
- Kookpunt: 222.4°Cat760mmHg
- Vlampunt: 98°C
- Brekindex: 1.487
- PSA: 17.07
- LogboekP: 2.34730
4-(3-fluorophenyl)butan-2-one Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | F589710-250mg |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589710-500mg |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F589710-2.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 2.5g |
$ 135.00 | 2022-06-05 | ||
| Enamine | EN300-52536-0.05g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.05g |
$24.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.1g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.1g |
$36.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.25g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.25g |
$50.0 | 2025-03-21 | |
| Enamine | EN300-52536-0.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 0.5g |
$80.0 | 2025-03-21 | |
| Enamine | EN300-52536-1.0g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 1.0g |
$102.0 | 2025-03-21 | |
| Enamine | EN300-52536-2.5g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 2.5g |
$130.0 | 2025-03-21 | |
| Enamine | EN300-52536-5.0g |
4-(3-fluorophenyl)butan-2-one |
3506-77-2 | 95.0% | 5.0g |
$156.0 | 2025-03-21 |
4-(3-fluorophenyl)butan-2-one Gerelateerde literatuur
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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